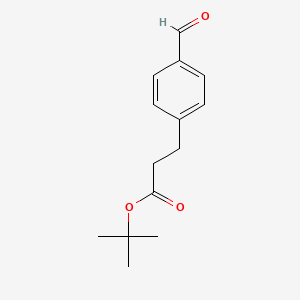![molecular formula C9H17N3OS B1396982 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one CAS No. 1331823-96-1](/img/structure/B1396982.png)
1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one
Overview
Description
Scientific Research Applications
Catalysis and Organic Synthesis
1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one and its derivatives show potential in catalysis and organic synthesis. For instance, a study demonstrated the use of imidazolidin-2-ones in gold(I)-catalyzed intermolecular hydroamination, showing high yields and regioselectivity (Zhang, Lee, & Widenhoefer, 2009).
Pharmacology and Drug Development
Imidazolidin-2-one derivatives have been studied for their potential pharmacological applications. For example, derivatives have shown promise as alpha 2-adrenoceptor ligands, which could have various medical uses (Sa̧czewski et al., 2008).
Corrosion Inhibition
Research has explored the use of imidazolidin-2-one derivatives in corrosion inhibition. A study investigated the electrochemical behavior of various imidazoline compounds, including imidazolidin-2-one derivatives, revealing their effectiveness as corrosion inhibitors in acid media (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Enzyme Inhibition
Imidazolidin-2-one derivatives have been synthesized and evaluated for their inhibitory activity on enzymes like acetylcholinesterase and butyrylcholinesterase, showing significant potential for therapeutic applications (Pejchal et al., 2011).
Antimicrobial Activity
These compounds have also been investigated for their antimicrobial properties. For example, research on novel isochromene and isoquinoline derivatives, including those with the imidazolidin-2-one moiety, showed antimicrobial activity against various bacterial strains (Dabholkar & Tripathi, 2011).
Synthesis of Heterocyclic Compounds
Furthermore, the compound has been used in the synthesis of various heterocyclic compounds with potential biological activities. This includes the creation of novel functionalized hydantoin derivatives and their conversion to imidazoles (Kamila, Ankati, & Biehl, 2011).
Mechanism of Action
Target of Action
It is known that imidazolidin-2-one derivatives show a wide spectrum of biological activity . They are included in the structure of various biologically active compounds such as antibiotics azlocillin and mezlocillin, the antihypertensive drug imidapril, and the neuroleptic sertindole . They also exhibit antitumor, antileishmanial, and antimicrobial activity, can be used to treat Alzheimer’s disease, are inhibitors of HIV-1 protease, and antagonists of 5-HT2C and CCR5 receptors .
Mode of Action
The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .
Pharmacokinetics
In silico studies predicted good pharmacokinetics properties and promising drug-like characteristics for mono- and di-acylated thioureas .
Result of Action
Imidazolidin-2-one derivatives are known to exhibit a wide range of biological activities, including antitumor, antileishmanial, and antimicrobial activity, and can be used to treat alzheimer’s disease .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with adenosine-A2B receptors, which are involved in pulmonary and cardiovascular disorders . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis and protective autophagy in certain cancer cell lines . This compound can modulate the expression of genes involved in cell survival and death, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy. In vitro and in vivo studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, it can have beneficial effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of certain amino acids and nucleotides . These interactions can lead to changes in the overall metabolic profile of cells, influencing their growth and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, making it essential to understand its transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and developing targeted therapeutic strategies.
Properties
IUPAC Name |
1-(2-thiomorpholin-4-ylethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3OS/c13-9-10-1-2-12(9)4-3-11-5-7-14-8-6-11/h1-8H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQHBYPVKKSELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCN2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230642 | |
| Record name | 2-Imidazolidinone, 1-[2-(4-thiomorpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331823-96-1 | |
| Record name | 2-Imidazolidinone, 1-[2-(4-thiomorpholinyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1331823-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imidazolidinone, 1-[2-(4-thiomorpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


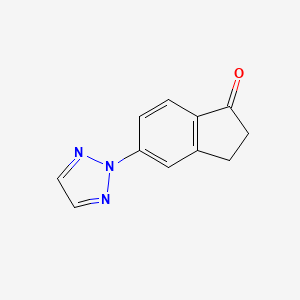

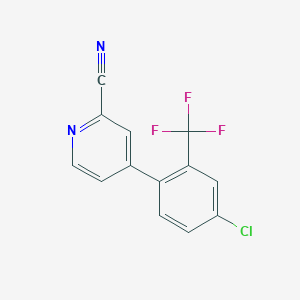
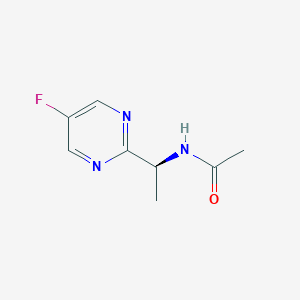

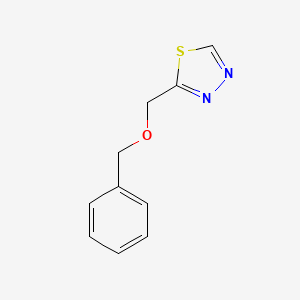
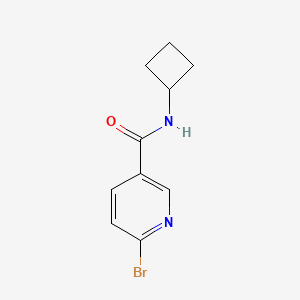
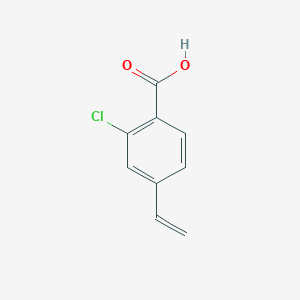
![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)
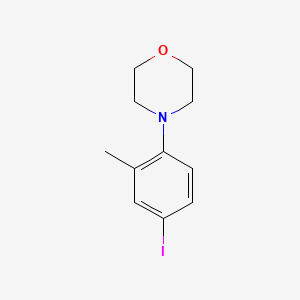


![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)
